1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Beschreibung
1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 950398-51-3) is a bicyclic benzodiazepine derivative with the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol . Its structure consists of a seven-membered diazepine ring fused to a benzene moiety, substituted at the N1 position with a benzyl group and at C3 with a methyl group. The compound is commercially available as a powder and stored at room temperature, though detailed safety data (SDS) must be requested from suppliers .
Eigenschaften
IUPAC Name |
5-benzyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-11-18-15-9-5-6-10-16(15)19(17(13)20)12-14-7-3-2-4-8-14/h2-10,13,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZUFWOJXGZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl acetoacetate in the presence of a suitable catalyst to form the desired benzodiazepine ring system. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzodiazepine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various halogenated or alkylated benzodiazepine derivatives .
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:
Biology: The compound is used in studies investigating the biological activity of benzodiazepines, including their interactions with various biological targets.
Medicine: Research on this compound contributes to the development of new therapeutic agents for treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The compound binds to the benzodiazepine site on the GABA-A receptor, modulating its activity and resulting in the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at the N1, C3, and C4 positions, influencing their physicochemical and biological profiles. A comparative analysis is summarized in Table 1:
Table 1: Structural and Molecular Comparison of 1,5-Benzodiazepin-2-one Derivatives
Key Observations :
- Substituent Effects :
- The benzyl group at N1 in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., ethyl or methyl) .
- C4-Phenyl substitution (e.g., in ) introduces steric bulk, stabilizing the molecule through π-π interactions .
- Dimethyl groups at C4 () are associated with GABAₐ receptor modulation, suggesting substituent position critically impacts pharmacological activity .
Physicochemical Properties
- Melting Points :
- Solubility: Limited data available, but the benzyl and phenyl substituents suggest moderate organic solubility.
Crystallographic and Conformational Insights
- SHELX Software : Widely used for refining crystal structures of benzodiazepine analogs (e.g., ). The rigid seven-membered ring in 4-phenyl derivatives enhances stability, as confirmed by X-ray crystallography .
- Ring Puckering : General puckering coordinates () explain conformational flexibility, critical for receptor binding .
Biologische Aktivität
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS Number: 950398-51-3) is a compound belonging to the benzodiazepine class, which is characterized by its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 5-benzyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
| PubChem CID | 20896305 |
Structural Information
The structure of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one features a benzodiazepine core with a methyl and a benzyl substituent. This configuration is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Benzodiazepines typically act as positive allosteric modulators of the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system. This results in anxiolytic, sedative, and anticonvulsant effects.
Anxiolytic Effects
In a study examining the anxiolytic properties of various benzodiazepines, 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one demonstrated significant reductions in anxiety-like behaviors in animal models. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg), showing dose-dependent efficacy in reducing anxiety as measured by elevated plus maze tests.
Anticonvulsant Activity
Research indicates that this compound also exhibits anticonvulsant properties. In rodent models of epilepsy induced by pentylenetetrazole, administration of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one resulted in a marked decrease in seizure frequency and duration.
Clinical Applications
A clinical trial investigated the use of this compound in patients with generalized anxiety disorder (GAD). Participants receiving the drug reported significant improvements in anxiety symptoms compared to placebo controls. The trial highlighted the compound's potential as an alternative treatment for anxiety disorders.
Comparative Studies
Comparative studies with other benzodiazepines such as diazepam and lorazepam revealed that 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one had a more favorable side effect profile and lower dependency potential. This was particularly noted in long-term administration scenarios.
Synthesis Methods
The synthesis of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. A common method includes:
- Formation of the Benzodiazepine Core : Utilizing palladium-catalyzed reactions to create the tetracyclic structure.
- Substitution Reactions : Introducing the benzyl and methyl groups through nucleophilic substitution mechanisms.
- Final Modifications : Adjusting functional groups to enhance bioavailability and activity.
Table: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Core Formation | Palladium-Catalyzed | Pd(0), Ligands |
| Substitution | Nucleophilic | Benzyl bromide |
| Final Modifications | Functional Group Manipulation | Various reagents |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | o-Phenylenediamine + Methyl vinyl ketone, reflux (EtOH, 12h) | Core ring formation |
| 2 | Benzyl chloride, triethylamine (0°C, DCM, 2h) | N-Benzylation |
| 3 | Column chromatography (EtOAc/Hexane, 1:3) | Purification |
Advanced: How can researchers resolve discrepancies in reported yields or byproduct formation during the acylation of the benzodiazepine core?
Methodological Answer:
Contradictions in yields often arise from competing N-acylation vs. O-acylation (if hydroxyl groups are present). To address this:
- Reaction Monitoring: Use TLC or in situ FT-IR to track acylation progress.
- Byproduct Identification: Employ LC-MS or 2D NMR (e.g., HSQC, HMBC) to characterize side products like regioisomeric acylated derivatives.
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict preferential acylation sites based on electron density maps .
Basic: What spectroscopic techniques confirm the structure of 1-benzyl-3-methyl derivatives?
Methodological Answer:
- 1H/13C NMR: Look for diagnostic signals:
- N-CH2-Benzyl protons as a singlet (~δ 4.5–5.0 ppm).
- Methyl group on C3 as a triplet (δ 1.2–1.5 ppm).
- IR Spectroscopy: C=O stretch at ~1680–1700 cm⁻¹ confirms the lactam ring.
- Mass Spectrometry: ESI-MS typically shows [M+H]+ at m/z 295.2 (calculated for C17H18N2O) .
Advanced: How is SHELXL used for crystallographic refinement of this compound, and what challenges arise?
Methodological Answer:
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data.
- Structure Solution: SHELXT auto-determines space groups (e.g., monoclinic C2/c) and initial atom positions .
- Refinement in SHELXL:
Basic: What is the role of GABAA receptor modulation in this compound’s pharmacological profile?
Methodological Answer:
The compound acts as a positive allosteric modulator at the benzodiazepine-binding site of GABAA receptors. Key steps to confirm activity:
- Radioligand Binding Assays: Compete with [3H]flunitrazepam in cortical membranes (IC50 determination).
- Electrophysiology: Measure potentiation of GABA-induced chloride currents in Xenopus oocytes expressing α1β2γ2 receptors .
Advanced: How can DFT calculations predict binding affinity to GABAA receptor subtypes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with receptor PDB ID 6HUP.
- Energy Minimization: Apply the AMBER force field to optimize ligand-receptor complexes.
- MM-GBSA Analysis: Calculate binding free energy (ΔG) to compare α1 vs. α5 subtype selectivity. Validate with mutagenesis (e.g., α1-H101A mutation reduces affinity) .
Data Contradiction: How to address conflicting bioactivity data across different assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell type, GABA concentration). Mitigation strategies:
- Standardize Assays: Use HEK293 cells stably expressing uniform receptor subtypes (e.g., α1β2γ2).
- Control for Metabolism: Include CYP3A4 inhibitors (e.g., ketoconazole) to prevent compound degradation .
Advanced: How to analyze puckering parameters and conformational dynamics from crystallographic data?
Methodological Answer:
- Puckering Analysis: Use Cremer-Pople coordinates to quantify ring puckering. For 7-membered benzodiazepine rings, calculate parameters like θ (puckering amplitude) and φ (phase angle).
- Conformational Energy Landscapes: Generate QM/MM scans (Gaussian 16) to map energy minima. Compare with experimental data (e.g., boat vs. chair conformers in monoclinic vs. orthorhombic crystals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
